molecular formula C7H7Cl2N B13681133 2-Chloro-4-(chloromethyl)-5-methylpyridine

2-Chloro-4-(chloromethyl)-5-methylpyridine

Cat. No.: B13681133
M. Wt: 176.04 g/mol
InChI Key: HHXTWNYOJVJJMI-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)-5-methylpyridine is an organic compound belonging to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-5-methylpyridine typically involves the chlorination of 4-(chloromethyl)-5-methylpyridine. One common method includes the reaction of 4-(chloromethyl)-5-methylpyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

4-(chloromethyl)-5-methylpyridine+SOCl2This compound+SO2+HCl\text{4-(chloromethyl)-5-methylpyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(chloromethyl)-5-methylpyridine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives with altered functional groups.

Scientific Research Applications

2-Chloro-4-(chloromethyl)-5-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyridine
  • 4-Chloro-2-(chloromethyl)quinazoline
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Comparison

2-Chloro-4-(chloromethyl)-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity in substitution and oxidation reactions, as well as varying biological effects.

Biological Activity

2-Chloro-4-(chloromethyl)-5-methylpyridine is an organohalide compound with significant biological activity, primarily attributed to its role as an alkylating agent. This compound, characterized by the molecular formula C₆H₅Cl₂N, features a pyridine ring with chloro and chloromethyl groups, which enhance its reactivity in biochemical contexts. Its unique structure allows it to interact with various biomolecules, potentially impacting cellular processes and signaling pathways.

  • Molecular Formula : C₆H₅Cl₂N
  • Molecular Weight : 163.02 g/mol
  • Structure : Contains a pyridine ring substituted with a chloro group and a chloromethyl group.

The biological activity of this compound is primarily due to its ability to act as an alkylating agent. This property enables it to:

  • Modify proteins and nucleic acids.
  • Interact with cellular components, affecting biochemical pathways.
  • Potentially induce cytotoxic effects depending on the concentration and target molecules involved.

Cytotoxicity

Research indicates that this compound can lead to cytotoxic effects in various cell types. The specific interactions depend on environmental factors such as pH, temperature, and the presence of other chemicals, which can influence its reactivity and efficacy.

Carcinogenic Potential

A bioassay conducted by the National Toxicology Program (NTP) examined the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (a related compound). The study involved Fischer 344 rats and B6C3F1 mice administered varying dosages over an extended period. While no significant associations were found between compound administration and mortality or tumor incidence in most cases, a dose-related increase in subcutaneous fibromas was noted in male rats . This suggests a potential risk for carcinogenic effects under certain conditions.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound allows for comparisons with similar compounds. The following table summarizes key differences:

Compound NameStructural FeaturesUniqueness
2-ChloromethylpyridineLacks additional chlorine atomSimpler structure, fewer reactive sites
3-ChloromethylpyridineChloromethyl group at the 3-positionIsomeric variation with different reactivity
4-ChloromethylpyridineChloromethyl group at the 4-positionSimilar but lacks the additional chlorine atom
3-(Chloromethyl)-4-methylpyridineMethyl group at the 4-positionDifferent positioning affects reactivity
5-(Chloromethyl)-2-methylpyridineMethyl group at the 2-positionUnique position alters interaction characteristics

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Alkylation Studies : Investigations into how this compound interacts with DNA and proteins have shown that it can lead to significant modifications that may disrupt normal cellular functions.
  • In Vivo Studies : In vivo experiments have demonstrated that exposure to this compound can lead to alterations in cellular signaling pathways, potentially contributing to tumorigenesis under specific conditions .
  • Therapeutic Applications : Due to its reactivity, there is ongoing research into its potential therapeutic applications, particularly in cancer treatment where alkylating agents are utilized for their ability to target rapidly dividing cells .

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

2-chloro-4-(chloromethyl)-5-methylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3

InChI Key

HHXTWNYOJVJJMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CCl)Cl

Origin of Product

United States

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